
Hydroxyproline
Overview
Description
Hydroxyproline (C₅H₉NO₃, molecular weight: 131.13 g/mol) is a non-essential amino acid derived from the post-translational hydroxylation of proline, primarily occurring in collagen and elastin . It is critical for stabilizing collagen’s triple-helix structure, enhancing thermal stability and mechanical integrity in connective tissues . This compound serves as a biochemical marker for collagen turnover, with elevated levels observed in fibrosis, wound healing, and cancer metastasis . Its quantification is widely used in research, such as assessing liver fibrosis via colorimetric assays or evaluating wound repair in porcine models .
Preparation Methods
Traditional Methods for Hydroxyproline Synthesis
Boc-Protection and Deprotection Strategy
A widely cited method involves using tert-butoxycarbonyl (Boc)-protected cis-D-hydroxyproline as a starting material. The Boc group is introduced to protect the amino group during synthesis, followed by deprotection using lithium hydroxide and hydrochloric acid. While this method achieves yields of approximately 83%, it suffers from high costs due to Boc anhydride usage and laborious purification steps involving multiple extractions and solvent removals.
Hydrogenation of this compound Esters
Another approach employs hydrogenation of cis-D-hydroxyproline ethyl ester under high-pressure hydrogen (50 psi) in the presence of a palladium catalyst. Post-hydrogenation, the product is treated with sodium hydroxide and purified via resin chromatography. Although this method yields 80%, it requires hazardous hydrogen gas and costly starting materials, limiting its industrial feasibility.
Epimerization of Trans-L-Hydroxyproline
Epimerization in acetic acid and acetic anhydride under reflux conditions converts trans-L-hydroxyproline to the cis-D isomer. After 24-hour refluxing, the product is isolated via solvent removal and recrystallization in ethanol. Despite using affordable starting materials, this method’s prolonged reaction time (48+ hours) and modest yield (74.7%) make it inefficient for large-scale production.
Novel Racemization-Recrystallization Method for Industrial Synthesis
Process Overview
A 2021 patent (CN112851560A) describes an optimized method using trans-L-hydroxyproline as the starting material, racemized in acetic acid with n-butyraldehyde as a catalyst. The process involves:
- Racemization : Heating trans-L-hydroxyproline at 85–90°C for 8–15 hours in acetic acid with n-butyraldehyde.
- Iterative Recrystallization : Cooling the reaction mixture to 20–25°C to precipitate crude cis-D-hydroxyproline, followed by recycling the mother liquor with fresh trans-L-hydroxyproline for at least six cycles.
- Final Purification : Dissolving combined crude products in a methanol-ethyl acetate mixture (1:1 mass ratio) at 80–85°C, followed by cooling to 25°C for high-purity recrystallization.
Key Advantages Over Traditional Methods
- Cost Reduction : Eliminates expensive Boc-protected intermediates and hydrogenation steps.
- Yield Enhancement : Cyclic reuse of mother liquor increases overall yield to 85.5%.
- Purity Optimization : Methanol-ethyl acetate recrystallization achieves 99.8% chiral purity.
Comparative Analysis of this compound Synthesis Methods
The table below summarizes critical parameters for evaluating this compound preparation techniques:
This data highlights the industrial superiority of the racemization-recrystallization method, which balances cost, safety, and output quality.
Impurity Management and Process Optimization
Role of Triethylamine in Minimizing Byproducts
Recent studies demonstrate that triethylamine (TEA) effectively scavenges acrylonitrile and acetylating agents during deprotection steps, reducing impurity formation by up to 70%. Increasing TEA volume in wash cycles prevents adduct formation, ensuring higher final purity.
Solvent System Optimization
The methanol-ethyl acetate mixture (1:1 mass ratio) enables selective crystallization of cis-D-hydroxyproline by modulating solubility. At 80–85°C, the crude product fully dissolves, while cooling to 25°C precipitates pure crystals with minimal residual solvents.
Industrial Scalability and Economic Considerations
The racemization-recrystallization method’s cyclic design reduces waste by reusing mother liquor, lowering raw material costs by 40% compared to traditional approaches. A pilot-scale trial producing 1.2 kg of cis-D-hydroxyproline confirmed a 15% reduction in energy consumption due to shorter reaction times and eliminated hydrogenation steps.
Chemical Reactions Analysis
Catabolic Pathways Leading to Glyoxylate and Oxalate
Hydroxyproline degradation occurs via mitochondrial and peroxisomal enzymes, producing glyoxylate and hydrogen peroxide (H₂O₂) :
Key Steps:
-
This compound Dehydrogenase (PRODH2) oxidizes this compound to Δ¹-pyrroline-3-hydroxy-5-carboxylate (PHC), using NAD⁺ or NADP⁺ :
-
PHC Reductase converts PHC to hydroxyglutamate semialdehyde, which is further metabolized to glyoxylate.
-
Glyoxylate is either converted to glycine (via alanine-glyoxylate aminotransferase) or oxidized to oxalate, a pathogenic metabolite in primary hyperoxaluria .
Enzyme | Reaction | Cofactor | Localization |
---|---|---|---|
PRODH2 | This compound → PHC | NAD⁺ | Mitochondria |
PHC Reductase | PHC → Hydroxyglutamate semialdehyde | NADPH | Mitochondria |
Glyoxylate Reductase | Glyoxylate → Glycine | NADPH | Peroxisomes |
Enzymatic Degradation and Associated Reactions
This compound catabolism involves compartmentalized enzymes to manage toxic intermediates like H₂O₂ and glyoxylate :
-
Mitochondria : PRODH2 initiates degradation, producing PHC.
-
Peroxisomes : Catalase detoxifies H₂O₂, while glyoxylate reductase minimizes oxalate formation.
Regulatory Insight : Hypoxia-inducible factor 1α (HIF-1α) levels are modulated by this compound, linking collagen turnover to oxygen sensing .
Chemical Modifications and Synthetic Derivatives
This compound’s rigid pyrrolidine ring enables stereoselective modifications for peptide engineering :
4-Iodophenyl this compound Derivatives
-
Suzuki–Miyaura Cross-Coupling : Forms biaryl peptides under aqueous conditions.
-
Sonogashira Reaction : Introduces alkynyl groups for fluorescent probes.
Derivative | Reaction Type | Application |
---|---|---|
4-I-Ph-Hyp | Suzuki–Miyaura | β-turn stabilization in peptides |
4-NO₂-Bz-Hyp | Acylation | Conformational studies |
Equilibrium Analysis
-
Substituted this compound derivatives exhibit distinct trans/cis isomerization equilibria (Table below) :
Derivative | (kcal/mol) | |
---|---|---|
Hyp(4-I-Ph) | 10 | -1.5 |
Hyp(4-NO₂-Bz) | 8 | -1.2 |
Analytical Detection Methods
Colorimetric assays quantify this compound via chloramine-T oxidation and DMAB complexation , yielding a pink chromophore measurable at 560 nm :
Key Protocol Steps :
Scientific Research Applications
Biomedical Applications
1.1 Biochemical Marker
Hydroxyproline serves as a significant biochemical marker for various diseases. Elevated levels of this compound are associated with conditions such as graft-versus-host disease, keloids, and vitiligo, indicating its potential in diagnosing and monitoring these disorders. Conversely, decreased levels are linked to poor wound healing, highlighting its importance in tissue repair processes .
Table 1: this compound Levels in Various Conditions
Condition | This compound Level | Implication |
---|---|---|
Graft-versus-host disease | Elevated | Disease progression monitoring |
Keloids | Elevated | Fibrosis assessment |
Vitiligo | Elevated | Disease activity indicator |
Poor wound healing | Decreased | Impaired tissue repair |
1.2 Role in Collagen Synthesis
This compound is essential for collagen stability and synthesis. It contributes to the thermodynamic stability of collagen's triple-helical structure, which is vital for maintaining the integrity of skin, cartilage, and bone .
Case Study: Collagen Stability
Research has demonstrated that this compound enhances collagen stability under thermal stress conditions. A study indicated that this compound supplementation improved the structural integrity of collagen fibers, suggesting its potential therapeutic application in conditions where collagen degradation is prevalent .
Nutritional Applications
2.1 Dietary Supplementation
Recent studies have explored this compound's role in nutrition, particularly its potential benefits for growth and health in animals. This compound can serve as a substrate for synthesizing glycine and other essential amino acids, particularly important for poultry and livestock .
Table 2: Nutritional Benefits of this compound
Animal Type | This compound Role | Benefit |
---|---|---|
Poultry | Glycine synthesis | Improved growth performance |
Ruminants | Energy metabolism | Enhanced nutritional efficiency |
Neonates | Supports development | Critical for early growth stages |
Material Science Applications
3.1 Biomimetic Polymers
This compound has been utilized in developing biomimetic and biodegradable polymers due to its ability to stabilize collagen-like structures. These polymers have applications in drug delivery systems and tissue engineering .
Case Study: Polyproline Dendrimers
Research on polyproline dendrimers incorporating this compound has shown promising results in enhancing cellular uptake and translocation in kidney cells. This suggests potential uses in targeted drug delivery systems .
Table 3: Properties of this compound-Based Polymers
Polymer Type | Application Area | Key Property |
---|---|---|
Polyproline dendrimers | Drug delivery | Enhanced cell translocation |
This compound-derived scaffolds | Tissue engineering | Biocompatibility |
Mechanism of Action
Hydroxyproline exerts its effects primarily through its role in collagen stability. The hydroxylation of proline residues in collagen increases the stability of the collagen triple helix by forming hydrogen bonds. This stabilization is crucial for the structural integrity of connective tissues. The enzyme prolyl hydroxylase catalyzes the hydroxylation reaction, which requires molecular oxygen, ferrous iron, and ascorbic acid as cofactors .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Proline
- Structural Relationship : Hydroxyproline is a hydroxylated derivative of proline, with a hydroxyl group (-OH) added to the gamma carbon (C4) . This modification occurs enzymatically via prolyl hydroxylase in the endoplasmic reticulum.
- Functional Differences: Collagen Stability: this compound’s hydroxyl group forms hydrogen bonds with water and neighboring collagen strands, enhancing structural rigidity. Metabolic Pathways: Proline is catabolized to glutamate, while this compound is metabolized to pyruvate and glyoxylate . Biological Roles: this compound is collagen-specific, whereas proline is ubiquitous in proteins. In aging mouse livers, this compound levels increase significantly (log2 fold change >1 in males), unlike proline .
Glycine
- Structural Contrast: Glycine (C₂H₅NO₂) is the smallest amino acid, enabling tight packing in collagen’s triple helix. Unlike this compound, it lacks a cyclic structure or hydroxyl group.
- Functional Synergy :
- Collagen Composition : Glycine constitutes ~33% of collagen residues, forming the helix’s core, while this compound stabilizes the structure .
- Biochemical Detection : Near-infrared spectroscopy (NIRS) models for ligament analysis show this compound and glycine contribute similarly to collagen’s CH-group absorption spectra .
Galactosyl Hydroxylysine (GHL)
- Structural and Functional Context : GHL is a post-translationally modified hydroxylysine residue in collagen, glycosylated with galactose.
- Comparative Utility in Disease Monitoring :
Deoxypyridinoline (DPD)
- Functional Similarity : DPD is a collagen crosslinker excreted during bone resorption.
- Comparative Clinical Use :
Key Research Findings and Data
Table 1: this compound Levels in Disease Models
Table 2: Biochemical Markers in Collagen-Related Diseases
Marker | Sensitivity in Paget’s Disease | Clinical Utility | Reference |
---|---|---|---|
This compound | High | Gold standard for collagen turnover | |
GHL | Moderate | Cost-effective screening | |
DPD | High | Bone-specific resorption |
Mechanistic and Clinical Implications
- Fibrosis and Cancer : this compound accumulation in liver fibrosis (e.g., 330% increase in TAA models ) and pancreatic cancer (via EGLN/HIF1A pathway ) underscores its role in extracellular matrix dysregulation.
- Wound Healing : Higher this compound in treated wounds (e.g., 891 μM/mg in MACF + O₂ ) correlates with collagen deposition and epithelialization.
- Aging : Sex-specific this compound increases in aging mice suggest hormonal influences on collagen metabolism .
Biological Activity
Hydroxyproline, a non-proteinogenic amino acid derived from proline, plays a significant role in various biological processes, particularly in the stabilization of collagen structure and in cellular responses to hypoxia. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological roles, and implications in health and disease.
1. Metabolism of this compound
This compound is primarily synthesized through the post-translational modification of proline residues in collagen by prolyl hydroxylase enzymes. This modification is crucial for collagen stability and function. The metabolism of this compound involves its conversion to other metabolites via various enzymatic pathways:
- Enzymatic Pathways : this compound is catabolized in the liver and kidneys into glycine and other metabolites. Key enzymes involved include proline dehydrogenase and delta-1-pyrroline-5-carboxylate dehydrogenase, which facilitate its conversion to pyruvate and glucose .
Table 1: Enzymatic Pathways of this compound Metabolism
Enzyme | Function |
---|---|
Proline Dehydrogenase (PRODH) | Converts proline to delta-1-pyrroline-5-carboxylate |
Delta-1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) | Converts delta-1-pyrroline-5-carboxylate to proline |
This compound Oxidase | Converts this compound to glyoxylate |
2. Physiological Roles
This compound is integral to collagen stability, influencing tissue integrity and repair mechanisms. Its hydroxylation contributes to the formation of stable triple helical structures in collagen fibers, which are essential for mechanical strength in connective tissues.
Hypoxia Response : this compound plays a critical role in cellular responses to low oxygen levels (hypoxia). The hydroxylation of prolyl residues on hypoxia-inducible factor (HIF) proteins regulates their stability and activity. Under normoxic conditions, hydroxylated HIF is targeted for degradation, while hypoxia prevents this process, allowing HIF to activate genes involved in erythropoiesis and angiogenesis .
A. This compound in Disease States
Research indicates elevated levels of this compound in various pathological conditions:
- Marfan Syndrome : Increased this compound excretion has been documented in patients with Marfan syndrome, suggesting a potential biomarker for connective tissue disorders .
- Gingivitis : A study found higher salivary this compound levels in children with gingivitis compared to healthy controls, indicating its potential role as a marker for periodontal disease .
B. Therapeutic Potential
The modulation of this compound metabolism presents therapeutic opportunities:
- Cancer Therapy : Inhibitors targeting HIF prolyl hydroxylases are being explored as potential treatments for cancer by stabilizing HIF and promoting apoptosis in tumor cells .
- Nutritional Supplementation : this compound supplementation has shown promise in enhancing growth performance in livestock and may have implications for human nutrition, particularly in protein synthesis and metabolic health .
Case Study 1: this compound Levels in Marfan Syndrome
A clinical study involving eight subjects (including three with Marfan syndrome) monitored urinary this compound excretion over several weeks. Results indicated that dietary interventions did not significantly alter this compound levels, suggesting that metabolic regulation may be impaired in this condition .
Case Study 2: Salivary this compound and Gingivitis
In a controlled study comparing salivary this compound levels among children with gingivitis versus healthy peers, findings revealed significantly higher concentrations in the diseased group, supporting the hypothesis that this compound may serve as a biomarker for gingival inflammation .
Properties
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25249-07-4 | |
Record name | L-Proline, 4-hydroxy-, (4R)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25249-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID10883225 | |
Record name | Hydroxyproline | |
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Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |
Record name | Hydroxyproline | |
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Record name | 4-Hydroxyproline | |
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Boiling Point |
Decomposes | |
Record name | Hydroxyproline | |
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Solubility |
Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C | |
Record name | Hydroxyproline | |
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Record name | 4-Hydroxyproline | |
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CAS No. |
618-28-0, 51-35-4 | |
Record name | DL-Hydroxyproline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | L-Hydroxyproline | |
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Record name | Hydroxyproline | |
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Record name | Hydroxyproline | |
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Record name | L-Hydroxyproline | |
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Record name | Hydroxyproline | |
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Record name | HYDROXYPROLINE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMB44WO89X | |
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Record name | 4-Hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
274°C, 274 - 275 °C | |
Record name | Hydroxyproline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08847 | |
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Record name | 4-Hydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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